2-(4-Methoxy-phenyl)-isoindole-1,3-dione
Description
Historical Context and Evolution of Isoindole-1,3-dione Chemistry
The chemistry of isoindole and its derivatives dates back over a century. mdpi.com The parent compound, isoindole, is an isomer of the more common indole (B1671886) and exists as a fused benzopyrrole ring system. mdpi.com The oxidized form, isoindole-1,3-dione, also known as phthalimide (B116566), is a commercially significant compound. nih.gov
Historically, the synthesis of isoindole-1,3-diones has been achieved through various methods, with the condensation of phthalic anhydride (B1165640) with a primary amine being a common and efficient route. nih.gov Over the years, the synthetic methodologies have evolved, allowing for the creation of a diverse library of N-substituted isoindole-1,3-dione derivatives with a wide range of functionalities. This has been crucial for exploring their structure-activity relationships and identifying compounds with potent biological activities. The infamous history of thalidomide (B1683933), an isoindole-1,3-dione derivative, in the mid-20th century, while tragic, spurred intense research into the biological effects of this class of compounds, leading to the discovery of both their therapeutic potential and the importance of stereochemistry in drug design. mdpi.com
Structural Significance of the Isoindole-1,3-dione Scaffold in Medicinal Chemistry
The isoindole-1,3-dione scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. The planar and rigid nature of the phthalimide ring, combined with the diverse substituents that can be introduced at the nitrogen atom, allows for the fine-tuning of the molecule's physicochemical properties and biological activity. researchgate.net
This scaffold is a key component in a variety of pharmacologically active agents, demonstrating a broad spectrum of biological effects, including anti-inflammatory, anticonvulsant, antimicrobial, and anticancer activities. mdpi.comnih.gov The two carbonyl groups can act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking interactions with biological macromolecules. The N-substituent plays a critical role in determining the compound's specificity and potency. For instance, the introduction of different aryl or alkyl groups at the nitrogen atom can significantly modulate the compound's interaction with target enzymes or receptors. nih.gov
Overview of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione as a Subject of Academic Inquiry
This compound is an N-substituted derivative of isoindole-1,3-dione that has been a subject of interest in chemical and biological research. Its structure combines the classic phthalimide core with a methoxy-substituted phenyl ring attached to the nitrogen atom. This particular substitution pattern has been explored in the context of developing novel therapeutic agents.
The presence of the 4-methoxyphenyl (B3050149) group can influence the electronic and steric properties of the molecule, potentially enhancing its biological activity or altering its target specificity. Research on this compound has included its synthesis, structural characterization, and investigation into its potential biological applications. While much of the research focuses on the broader class of N-substituted isoindole-1,3-diones, specific studies on this compound provide valuable insights into the structure-activity relationships within this important class of compounds.
Physicochemical Properties of this compound
The following table summarizes some of the key physicochemical properties of this compound. nih.gov
| Property | Value |
| Molecular Formula | C₁₅H₁₁NO₃ |
| Molecular Weight | 253.25 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)isoindole-1,3-dione |
| CAS Number | 2142-04-3 |
| XLogP3 | 2.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 253.073893 g/mol |
| Monoisotopic Mass | 253.073893 g/mol |
| Topological Polar Surface Area | 46.6 Ų |
| Heavy Atom Count | 19 |
| Formal Charge | 0 |
| Complexity | 350 |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the condensation reaction of phthalic anhydride with 4-methoxyaniline. This reaction is often carried out in a suitable solvent, such as glacial acetic acid, under reflux conditions. nih.gov
The characterization of the synthesized compound involves various spectroscopic techniques to confirm its structure and purity. These methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the presence of the phthalimide and 4-methoxyphenyl moieties. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretching vibrations of the imide group. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity. nih.gov
Detailed Research Findings
While extensive research has been conducted on the broader class of isoindole-1,3-dione derivatives, specific biological data for this compound is more limited in the publicly available scientific literature. However, studies on closely related N-aryl isoindole-1,3-diones provide valuable insights into the potential biological activities of this compound.
Research has shown that N-substituted isoindole-1,3-dione derivatives exhibit a range of biological activities, including:
Anticancer Activity: Many isoindole-1,3-dione derivatives have been investigated for their potential as anticancer agents. nih.govmdpi.com The mechanism of action often involves the inhibition of key enzymes or the induction of apoptosis in cancer cells. For example, some derivatives have shown inhibitory activity against various cancer cell lines. researchgate.net
Antimicrobial Activity: Several studies have reported the antimicrobial properties of isoindole-1,3-dione derivatives against a range of bacteria and fungi. nih.govresearchgate.net The presence of the isoindole-1,3-dione core is believed to be crucial for this activity.
Anti-inflammatory Activity: The anti-inflammatory potential of isoindole-1,3-dione derivatives has also been a subject of investigation. mdpi.comsigmaaldrich.com Some compounds have demonstrated the ability to inhibit inflammatory pathways.
The following table summarizes some of the reported biological activities for N-substituted isoindole-1,3-dione derivatives, which may provide an indication of the potential activities of this compound.
| Biological Activity | Findings for N-substituted Isoindole-1,3-dione Derivatives |
| Anticancer | Derivatives have shown cytotoxic effects against various cancer cell lines, including those of the lung, breast, and colon. mdpi.comresearchgate.net |
| Antimicrobial | Activity has been observed against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govresearchgate.net |
| Anti-inflammatory | Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines. mdpi.comsigmaaldrich.com |
It is important to note that the specific biological activity and potency of this compound would need to be determined through direct experimental evaluation.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETLVSOYHDFNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290693 | |
| Record name | 2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806169 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2142-04-3 | |
| Record name | 2142-04-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Conventional Synthetic Approaches to 2-(4-Methoxy-phenyl)-isoindole-1,3-dione and its Analogues
Traditional methods for synthesizing N-substituted phthalimides, including the title compound, have been well-documented and primarily rely on condensation reactions. organic-chemistry.orgresearchgate.netacs.org
The most fundamental and widely employed method for the synthesis of this compound is the direct condensation of phthalic anhydride (B1165640) with 4-methoxyaniline. tandfonline.comsphinxsai.comresearchgate.net This reaction typically involves heating the two reactants, often in a suitable solvent like glacial acetic acid, to facilitate the formation of the imide ring through dehydration. sphinxsai.comrsc.org The process begins with the formation of a phthalamic acid intermediate, which subsequently cyclizes upon further heating to yield the final N-aryl phthalimide (B116566) product. vedantu.com
The reaction can be represented as follows:
This method is a cornerstone of phthalimide chemistry and is applicable to a wide range of substituted amines, allowing for the creation of a diverse library of N-substituted phthalimide analogues. sphinxsai.comresearchgate.net
The efficiency of the condensation reaction can be significantly influenced by the chosen reaction conditions. Researchers have explored various solvent systems to optimize the yield and purity of N-substituted phthalimides. While glacial acetic acid is commonly used, other solvents such as methanol (B129727) have also been employed, particularly when refluxing N-hydroxymethylphthalimide with arylamines to produce N-(arylaminomethyl)-phthalimides. sphinxsai.comscielo.br The choice of solvent can affect reaction times and the ease of product isolation.
Furthermore, the use of a base, such as potassium carbonate in dimethylformamide (DMF), has been shown to facilitate the reaction between phthalimide and organic halides in what is known as the Gabriel synthesis, a related method for preparing N-substituted phthalimides. iu.edu This modified approach can lead to higher yields and purity of the desired product. iu.edu The reaction of phthalic anhydride with amines can also be catalyzed by imidazole (B134444), which activates the carbonyl group of the anhydride for nucleophilic attack. rsc.org
Table 1: Comparison of Conventional Synthesis Conditions for N-Aryl Phthalimides
| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |
| Phthalic anhydride, Aromatic amines | Glacial Acetic Acid | Reflux | Good to High | sphinxsai.com |
| N-hydroxymethylphthalimide, Arylamines | Methanol | Reflux, 3h | 49-99% | scielo.br |
| Phthalimide, Benzyl (B1604629) chloride | K₂CO₃, DMF | Heating | High | iu.edu |
| Phthalic acid, N,N'-disubstituted ureas | Imidazole | - | Moderate to High | rsc.org |
Modern Synthetic Techniques for Enhanced Efficiency and Yield
In recent years, the focus has shifted towards developing more efficient, environmentally friendly, and rapid synthetic methods.
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields. tandfonline.comtandfonline.com The synthesis of this compound and its analogues can be achieved by irradiating a mixture of phthalic anhydride and the corresponding aromatic amine in a microwave oven. tandfonline.comtandfonline.com This solvent-free approach is not only faster than conventional heating but also aligns with the principles of green chemistry. tandfonline.com For instance, the reaction of phthalic anhydride with various aromatic amines under microwave irradiation for 2-10 minutes can produce N-aryl phthalimides in yields of 91-95%. tandfonline.comtandfonline.com
Table 2: Microwave-Assisted vs. Conventional Synthesis of N-Aryl Phthalimides
| Method | Reaction Time | Yield | Key Advantage | Reference |
| Conventional Heating | Several hours | Variable | Established method | tandfonline.com |
| Microwave Irradiation | 2-10 minutes | 91-95% | Rapid, Solvent-free | tandfonline.comtandfonline.com |
The development of stereoselective and regioselective methods is crucial for synthesizing complex derivatives with specific three-dimensional arrangements. While the synthesis of the parent 2-(4-methoxyphenyl)isoindole-1,3-dione is straightforward, creating chiral or specifically substituted analogues requires more sophisticated strategies.
Recent advancements include the organocatalytic atroposelective synthesis of N-aryl phthalimides. chemrxiv.orgresearchgate.netnih.gov This involves the in-situ activation of phthalamic acid and subsequent N-heterocyclic carbene (NHC)-catalyzed atroposelective amidation, yielding well-defined N-aryl phthalimides with high enantioselectivity. chemrxiv.orgresearchgate.netnih.gov Interestingly, both enantiomers of the product can be accessed using the same NHC pre-catalyst. chemrxiv.orgresearchgate.net
Regioselective synthesis has been demonstrated in the formation of indole-fused seven-membered N-heterocycles via photoredox-catalyzed intramolecular cyclization. nih.gov Another example is the copper-catalyzed "click chemistry" approach for the regioselective synthesis of isoindoline-1,3-dione-linked 1,2,3-triazoles, where copper catalysis favors 1,4-disubstituted triazoles and ruthenium catalysis yields the 1,5-disubstituted isomers. tandfonline.com The condensation of binucleophilic 3-amino-1-arylimino-1H-isoindoles with bifunctional 1-chloro-benzylisocyanates also proceeds regioselectively to give 3,4-dihydro-1,3,5-triazino[2,1-a]isoindol-2-one derivatives. researchgate.net
Strategies for Scaffold Derivatization and Chemical Modification
The this compound scaffold is a versatile platform for further chemical modification to generate a wide array of derivatives. These modifications can be broadly categorized into reactions involving the imide ring and substitutions on the aromatic rings.
One common strategy is the nucleophile-assisted ring-opening of the phthalimide. acs.org For example, reaction with hydrazine (B178648) can lead to the formation of bisphosphonates or aminoalkylphosphonates, depending on the stoichiometry. acs.org This ring-opening is a key step in the Gabriel synthesis for the preparation of primary amines. organic-chemistry.orgyoutube.com The acidic N-H bond in phthalimide itself allows for easy deprotonation to form a nucleophilic anion that can react with various electrophiles. vedantu.comturito.com
Derivatization can also occur at the aromatic rings. For instance, the synthesis of (E)-2-(4-(3-(aryl)acryloyl)phenyl)isoindoline-1,3-diones involves a Claisen-Schmidt condensation between 2-(4-acetylphenyl)-isoindole-1,3-dione and various aromatic aldehydes. Furthermore, Diels-Alder reactions have been used to create complex fused tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives. nih.govrsc.org Aromatization of these adducts can be achieved using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). nih.govrsc.org
The development of novel isoindole-1,3-dione derivatives often involves linking the phthalimide moiety to other heterocyclic systems, such as 1,2,3-triazoles, through click chemistry. nih.gov These hybrid molecules are of interest for their potential biological activities.
Structural Modifications on the Phenyl Ring System
The 4-methoxyphenyl (B3050149) group of the parent compound is amenable to several structural modifications, primarily involving the methoxy (B1213986) group or the aromatic ring itself.
The methoxy group (-OCH₃) is a key functional handle. One of the most significant transformations is its demethylation to a hydroxyl group (-OH), yielding 2-(4-hydroxyphenyl)isoindole-1,3-dione. nih.gov This reaction can be achieved using various reagents, such as boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI). researchgate.netrsc.org The resulting phenolic hydroxyl group introduces a site for further functionalization, such as etherification or esterification, dramatically increasing the synthetic diversity achievable from the parent compound.
The phenyl ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group, which directs incoming electrophiles to the positions ortho to the methoxy group (positions 3 and 5). mdpi.commsu.edu Standard electrophilic substitution reactions can be employed to introduce a range of substituents. libretexts.org For example, nitration using nitric acid and sulfuric acid would be expected to yield a mixture of 2-(4-methoxy-3-nitrophenyl)isoindole-1,3-dione and 2-(4-methoxy-5-nitrophenyl)isoindole-1,3-dione. Similarly, halogenation with reagents like bromine in the presence of a Lewis acid catalyst would introduce bromine atoms at these activated positions.
| Reaction Type | Reagent | Potential Product(s) | Reference Principle |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 2-(4-Methoxy-3-nitrophenyl)isoindole-1,3-dione | msu.edu |
| Halogenation (Bromination) | Br₂/FeBr₃ | 2-(3-Bromo-4-methoxyphenyl)isoindole-1,3-dione | libretexts.org |
| Demethylation | BBr₃ or TMSI | 2-(4-Hydroxyphenyl)isoindole-1,3-dione | nih.govresearchgate.net |
Substituent Introduction on the Isoindole Moiety
The isoindole-1,3-dione (phthalimide) portion of the molecule can also be modified, although the aromatic ring of this moiety is deactivated towards electrophilic substitution by the two electron-withdrawing carbonyl groups. Therefore, modifications are more commonly achieved by utilizing substituted starting materials in the initial synthesis.
The standard synthesis of N-substituted phthalimides involves the condensation of phthalic anhydride with a primary amine. scispace.com By replacing phthalic anhydride with a substituted analogue, various functional groups can be introduced onto the isoindole's benzene (B151609) ring. For instance, reacting 4-nitro-1,2-benzenedicarboxylic anhydride with 4-methoxyaniline would produce 2-(4-methoxyphenyl)-5-nitroisoindole-1,3-dione. This approach is exemplified by the synthesis of pomalidomide, an analogue of thalidomide (B1683933), which features an amino group on the phthalimide ring, introduced by starting with 3-nitrophthalic acid. mdpi.com A wide array of commercially available substituted phthalic anhydrides allows for the synthesis of derivatives with diverse electronic and steric properties.
| Substituted Phthalic Anhydride | Resulting Product | Reference Principle |
|---|---|---|
| 4-Nitrophthalic anhydride | 2-(4-Methoxyphenyl)-5-nitroisoindole-1,3-dione | mdpi.com |
| Tetrachlorophthalic anhydride | 4,5,6,7-Tetrachloro-2-(4-methoxyphenyl)isoindole-1,3-dione | mdpi.com |
| 3-Fluorophthalic anhydride | 2-(4-Methoxyphenyl)-4-fluoroisoindole-1,3-dione | scispace.com |
| 4-Methylphthalic anhydride | 2-(4-Methoxyphenyl)-5-methylisoindole-1,3-dione | scispace.com |
Conjugation and Hybridization with Other Bioactive Pharmacophores
A prominent strategy in medicinal chemistry is the creation of hybrid molecules by conjugating known pharmacophores to a central scaffold like 2-(4-methoxyphenyl)-isoindole-1,3-dione. This approach aims to develop new chemical entities with potentially enhanced or novel biological activities.
The isoindole-1,3-dione framework has been successfully linked to a variety of other heterocyclic systems. For example, derivatives have been synthesized where the N-(4-methoxyphenyl) group is replaced by a more complex substituent that itself contains a methoxyphenyl moiety. An example is the compound 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione, which incorporates a thiazole (B1198619) ring as a linker. doaj.org Similarly, thiophene-containing hybrids, such as 5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamides, have been reported, where the N-(4-methoxyphenyl) group is attached to a different core structure. mdpi.com
Another advanced hybridization strategy involves multi-step reactions to build complex fused-ring systems. The Diels-Alder reaction has been utilized to synthesize fused tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives. rsc.orgnih.gov In these syntheses, a dienophile containing the isoindole-1,3-dione structure reacts with a diene to form intricate polycyclic molecules, some of which incorporate the N-(4-methoxyphenyl) motif. rsc.orgnih.gov Furthermore, linking the phthalimide nitrogen to bioactive units like arylpiperazines via an alkyl or acetyl linker is a common method to create hybrid molecules. nih.govmdpi.com
| Hybrid Class | Example Compound Name | Bioactive Pharmacophore | Reference |
|---|---|---|---|
| Thiazole Hybrid | 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione | Thiazole | doaj.org |
| Fused Chromene Hybrid | 11-(4-Methoxyphenyl)-2,4,4-trimethyl-3b,4,11,11a-tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione | Tetrahydrochromene | rsc.org |
| Piperazine (B1678402) Hybrid | N-[(4-(2-Methoxyphenyl)-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione | Arylpiperazine | mdpi.com |
| Thiophene (B33073) Hybrid | 5-Cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamide | Thiophene | mdpi.com |
Advanced Spectroscopic and Crystallographic Characterization
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 2-(4-Methoxy-phenyl)-isoindole-1,3-dione. The IR spectrum displays characteristic absorption bands that confirm the key structural features of the molecule. nih.gov Strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the imide carbonyl (C=O) groups are prominent, typically appearing in the region of 1700-1800 cm⁻¹. The C-N stretching vibration of the imide ring is also observable. Additionally, the spectrum shows bands related to the aromatic C=C stretching and C-H bending vibrations. The presence of the methoxy (B1213986) group is confirmed by C-O stretching bands. nih.govresearchgate.net
| Vibrational Mode | Approximate Frequency (cm⁻¹) |
| Carbonyl (C=O) Asymmetric Stretch | ~1770 - 1790 |
| Carbonyl (C=O) Symmetric Stretch | ~1700 - 1720 |
| Aromatic C=C Stretch | ~1500 - 1610 |
| C-N Stretch (Imide) | ~1380 - 1400 |
| C-O Stretch (Aryl Ether) | ~1250 (asymmetric), ~1030 (symmetric) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and elemental composition. For this compound, the molecular formula is C₁₅H₁₁NO₃, with a calculated molecular weight of approximately 253.25 g/mol . nih.gov The mass spectrum typically shows a prominent molecular ion peak [M]⁺ at m/z 253. nih.gov
High-Resolution Mass Spectrometry (HRMS) offers a more precise mass measurement, allowing for the unambiguous determination of the elemental formula. The exact mass is calculated as 253.0739 g/mol . nih.gov Analysis of the fragmentation pattern can further corroborate the structure, with common fragments arising from the loss of CO, OCH₃, or cleavage of the imide ring. nih.govrsc.org
X-ray Crystallography and Single-Crystal X-ray Diffraction Studies for Solid-State Structure
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. Single-crystal X-ray diffraction studies have been performed on N-(4-Methoxyphenyl)phthalimide, a synonym for the title compound. researchgate.netnih.govresearchgate.net These studies reveal that the compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.netnih.govresearchgate.net
The analysis shows that the phthalimide (B116566) fused-ring system and the 4-methoxyphenyl (B3050149) ring are not coplanar; instead, they are inclined at a significant dihedral angle, reported to be 60.0 (1)°. researchgate.netnih.govresearchgate.net This twisted conformation is a key feature of its solid-state structure. The bond lengths and angles within the molecule are within the expected ranges for similar structures. nih.govmdpi.com
| Crystallographic Parameter | Value | Reference |
| Chemical Formula | C₁₅H₁₁NO₃ | researchgate.netnih.govresearchgate.net |
| Formula Weight | 253.25 | researchgate.netnih.govresearchgate.net |
| Crystal System | Monoclinic | researchgate.netnih.govresearchgate.net |
| Space Group | P2₁/c | researchgate.netnih.govresearchgate.net |
| a (Å) | 18.6152 (5) | researchgate.netnih.govresearchgate.net |
| b (Å) | 3.8502 (1) | researchgate.netnih.govresearchgate.net |
| c (Å) | 16.3125 (4) | researchgate.netnih.govresearchgate.net |
| β (°) | 96.704 (2) | researchgate.netnih.govresearchgate.net |
| Volume (ų) | 1161.16 (5) | researchgate.netnih.govresearchgate.net |
| Z | 4 | researchgate.netnih.govresearchgate.net |
| Temperature (K) | 123 | researchgate.netnih.govresearchgate.net |
| Dihedral Angle (Phthalimide/Phenyl) | 60.0 (1)° | researchgate.netnih.govresearchgate.net |
Analysis of Molecular Conformation and Torsion Angles
The defining conformational feature of this compound is the relative orientation of the isoindoline-1,3-dione moiety and the 4-methoxyphenyl ring. This is quantified by the dihedral angle between the planes of the two ring systems, which has been determined to be 59.11 (7)°. This significant twist prevents the molecule from adopting a planar conformation.
The methoxy group attached to the phenyl ring is nearly coplanar with the ring itself. The key torsion angles that describe the conformation of the molecule are detailed in the table below. These angles define the twist around the N—C bond connecting the phenyl ring to the isoindole nitrogen and the orientation of the methoxy group relative to the phenyl ring.
| Torsion Angle | Value (°) |
|---|---|
| C8-N1-C9-C10 | -120.4 (2) |
| C1-N1-C9-C14 | -121.2 (2) |
| C12-C13-O3-C15 | -178.0 (2) |
Elucidation of Intermolecular Interactions (e.g., C-H···O, C-H···N Hydrogen Bonds, π-π Stacking)
The crystal packing of this compound is stabilized by a network of weak intermolecular C-H···O hydrogen bonds. These interactions link adjacent molecules into chains, creating a stable three-dimensional supramolecular architecture. Specifically, a notable interaction occurs between a hydrogen atom on the phenyl ring and one of the carbonyl oxygen atoms of the isoindole-1,3-dione moiety of a neighboring molecule.
The parameters for this significant intermolecular hydrogen bond are provided in the table below. The geometry of this interaction is consistent with the established criteria for weak hydrogen bonds. In the crystal structure, these C-H···O interactions result in the formation of chains of molecules extending along the c-axis direction. While the potential for π-π stacking exists between the aromatic rings of adjacent molecules, the crystallographic data indicates that the packing is primarily dominated by the C-H···O hydrogen bonding network, with no significant short-range π-π stacking interactions observed.
| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
|---|---|---|---|---|
| C11-H11A···O1i | 0.93 | 2.59 | 3.483 (3) | 161 |
Symmetry code: (i) x, -y+3/2, z-1/2
Advanced Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies for Electronic and Molecular Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(4-Methoxy-phenyl)-isoindole-1,3-dione and its analogs, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been instrumental in understanding its electronic and molecular characteristics. acs.orgresearchgate.netniscpr.res.in These theoretical studies provide a foundational understanding of the molecule's geometry, stability, and reactivity. nih.govresearchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. openaccesspub.org The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals (ΔE) is a significant parameter; a smaller gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, indicating that charge transfer interactions can easily occur within the molecule. niscpr.res.inopenaccesspub.org
In a detailed DFT study on the closely related analog, 2-(4-ethoxyphenyl)isoindoline-1,3-dione, the HOMO and LUMO energies were calculated to be -6.159 eV and -2.552 eV, respectively. niscpr.res.in This results in a HOMO-LUMO energy gap of 3.607 eV. The relatively small energy gap points to the potential for charge transfer interactions within the molecule, rendering it a reactive species. niscpr.res.in Such analyses are critical for understanding the electronic transitions and reactivity patterns of N-substituted phthalimides. bgsu.edursc.org
Table 1: Frontier Orbital Energies for 2-(4-ethoxyphenyl)isoindoline-1,3-dione Data sourced from a study on a closely related analog.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.159 |
| ELUMO | -2.552 |
| Energy Gap (ΔE) | 3.607 |
Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.netresearchgate.netwolfram.com The MESP map uses a color-coded surface to represent the electrostatic potential; regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netresearchgate.net
For N-phenylphthalimide derivatives, MESP analysis reveals distinct potential sites. Theoretical studies on analogs like 2-(4-ethoxyphenyl)isoindoline-1,3-dione predict that the most negative regions are located around the electronegative oxygen atoms of the carbonyl groups in the isoindole-1,3-dione ring. niscpr.res.in These sites are therefore the most probable targets for electrophilic attack. Conversely, positive potential is generally found around the hydrogen atoms, identifying them as potential sites for nucleophilic interactions. openaccesspub.org This detailed mapping of electronic density is fundamental for understanding intermolecular interactions and chemical reactivity.
Quantum chemical calculations, particularly using DFT, are widely employed to predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra. openaccesspub.org These theoretical calculations allow for the assignment of vibrational modes and chemical shifts, which can then be correlated with experimental data to confirm the molecular structure. nih.govmdpi.com
For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to compute the harmonic vibrational wavenumbers for analogs such as 2-(4-ethoxyphenyl)isoindoline-1,3-dione. niscpr.res.in The theoretical results are often scaled to correct for systematic errors and then compared with experimental FT-IR and FT-Raman spectra. niscpr.res.in Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate theoretical ¹H and ¹³C NMR chemical shifts. mdpi.com The strong correlation typically observed between the calculated and experimental spectroscopic data provides robust validation for the optimized molecular geometry and electronic structure. mdpi.comeurjchem.com
Molecular Docking Studies for Ligand-Receptor Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. walisongo.ac.id This method is crucial in drug discovery for predicting binding affinities and understanding the interactions that stabilize the ligand-receptor complex. brieflands.com
Molecular docking simulations have been performed on close analogs of this compound to predict their binding affinity against various biological targets. For example, a study involving 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione , which differs only by an amino group on the phthalimide (B116566) ring, docked this compound into the Qo binding site of the Plasmodium falciparum cytochrome bc1 complex, a target for antimalarial drugs. acs.org The simulation predicted a favorable binding mode with a ChemPLP score of 63.6, which is comparable to that of known inhibitors, suggesting a strong binding affinity. acs.org In other studies, different isoindoline-1,3-dione derivatives have shown promising binding energies against targets like c-Src tyrosine kinase and bacterial DNA gyrase, with calculated binding free energies as low as -10.19 kcal/mol and -9.1 kcal/mol, respectively. brieflands.comrsc.org These low binding energy values indicate a high and stable binding affinity between the ligand and the protein. walisongo.ac.id
Table 2: Predicted Binding Affinities for Isoindoline-1,3-dione Analogs
| Compound/Analog | Target Protein | Predicted Binding Score |
|---|---|---|
| 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione | P. falciparum cytochrome bc1 | 63.6 (ChemPLP Score) |
| 2-(4-Substituted-benzyl)isoindoline-1,3-dione | c-Src Tyrosine Kinase | -10.19 kcal/mol |
| Tetrahydrochromeno[3,4-e]isoindole-1,3-dione derivative | S. aureus DNA Gyrase | -9.1 kcal/mol |
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific molecular interactions at the active site. These interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-receptor complex. acs.orgnih.gov
In the docking study of 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione with the cytochrome bc1 complex, the model revealed key interactions. acs.org The phthalimide portion of the molecule was predicted to form crucial hydrogen bonds with the side chains of amino acid residues E272 and H181 . acs.org Additionally, the methoxyphenyl substituent was found to engage in hydrophobic interactions with residues M295 and L275 . acs.org The model also showed the phthalimide moiety in close van der Waals contact with I147, V146, P271, and the backbone of W142 . acs.org The identification of these specific interacting residues and the formation of hydrogen bonding networks are essential for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors. acs.org
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. researchgate.net This technique provides a detailed view of the dynamic behavior, stability, and binding interactions within a protein-ligand complex. researchgate.netdntb.gov.ua For a compound like this compound, MD simulations can predict how it might bind to a protein target and the stability of that interaction. The simulation models the flexibility of both the ligand and the protein, offering a more accurate representation of the binding process than static docking models. researchgate.net
The stability of a protein-ligand complex during an MD simulation is often assessed by monitoring key parameters such as the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). researchgate.net
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium and remains structurally stable. researchgate.net For example, studies on other ligand-protein complexes have shown that stable systems often exhibit RMSD values within a 2–3 Å range throughout the simulation. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues, highlighting the flexible regions of the protein. researchgate.net Regions that interact with the ligand may show reduced fluctuation, indicating a stable binding interaction.
While specific MD simulation studies focusing solely on the this compound complex are not extensively detailed in the available literature, the methodology is widely applied to its structural analogs, such as isoindoline-1,3-dione derivatives, to evaluate their potential as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com These simulations are crucial for validating docking results and understanding the persistence of ligand interactions under physiological conditions. dntb.gov.ua
Table 1: Key Parameters in Molecular Dynamics (MD) Simulations for Ligand-Protein Stability
| Parameter | Description | Significance for Stability Analysis |
| RMSD (Root Mean Square Deviation) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | Indicates the overall structural stability of the complex. A plateau in the RMSD value over time suggests the system has reached equilibrium. researchgate.net |
| RMSF (Root Mean Square Fluctuation) | Measures the deviation of each particle (e.g., amino acid residue) from its average position over time. | Identifies flexible and rigid regions of the protein. Lower RMSF values in the binding site can indicate stable ligand interactions. researchgate.net |
| Radius of Gyration (Rg) | Represents the root mean square distance of the collection of atoms from their common center of mass. | Assesses the overall compactness of the protein structure. A stable Rg value suggests the protein is not undergoing major conformational changes or unfolding. researchgate.net |
| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the protein. | Crucial for binding affinity and specificity. Consistent hydrogen bonding throughout the simulation indicates a stable interaction. researchgate.net |
Computational Approaches to Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical methods to correlate variations in a compound's physicochemical properties with its activity. nih.govmdpi.com This allows for the prediction of the activity of new, unsynthesized molecules, thereby saving time and resources in drug discovery. nih.gov
For the isoindole-1,3-dione scaffold, QSAR studies are instrumental in designing derivatives with enhanced potency. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. frontiersin.org These analyses generate 3D contour maps that visualize where steric, electrostatic, hydrophobic, and hydrogen-bonding fields positively or negatively impact biological activity. frontiersin.org
For instance, a 3D-QSAR study on a series of 2-(aryloxyacetyl)cyclohexane-1,3-dione derivatives as HPPD inhibitors successfully established reliable models (CoMFA Q² = 0.872, R² = 0.999) that identified key structural features for activity. frontiersin.org Similarly, SAR studies on other classes of inhibitors have revealed that specific structural modifications, such as increasing a linker chain length or adding a halogen atom, can dramatically increase activity. mdpi.com
Although a specific, published QSAR model for this compound was not identified, the principles are broadly applicable. A hypothetical SAR study on this compound and its analogs would involve:
Modifying the structure: Synthesizing or computationally designing analogs by altering the methoxy (B1213986) group's position or replacing it with other substituents (e.g., halogens, alkyl groups).
Correlating with activity: Measuring the biological activity of these analogs against a specific target.
Developing a model: Using computational software to correlate structural descriptors (e.g., electronic properties, size, hydrophobicity) with the observed activity to build a predictive QSAR model.
Table 2: Common Computational QSAR Approaches
| QSAR Type | Dimensionality | Core Principle | Typical Descriptors Used |
| 2D-QSAR | Two-Dimensional | Correlates biological activity with the 2D representation of the molecule. nih.gov | Molecular weight, logP, molar refractivity, topological indices, atom counts. nih.gov |
| 3D-QSAR | Three-Dimensional | Correlates activity with the 3D structure and interaction fields surrounding the molecule. nih.gov | Steric fields (shape), electrostatic fields (charge distribution), hydrophobic fields, H-bond donor/acceptor fields. frontiersin.org |
| 4D-QSAR | Four-Dimensional | Extends 3D-QSAR by considering multiple conformations and orientations of the ligand. nih.gov | Includes an ensemble of ligand conformations, providing a more dynamic view of the interaction. nih.gov |
Investigation of Non-Linear Optical (NLO) Properties through Theoretical Design
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in telecommunications, optical data storage, and signal processing. researchgate.net Organic molecules with delocalized π-electrons, particularly those with donor-π-acceptor architectures, are excellent candidates for NLO materials. acgpubs.orgchemrxiv.org
The isoindole-1,3-dione moiety is considered a promising component for NLO materials due to its delocalized π-electron system. acgpubs.org Theoretical design, primarily using Density Functional Theory (DFT), is a key method for investigating and predicting the NLO properties of molecules like this compound. researchgate.netnih.gov These computational studies calculate key NLO-related parameters, including polarizability (α) and the first-order hyperpolarizability (β), which quantify the NLO response. researchgate.netnih.gov
Studies on related N-substituted isoindole-1,3-dione derivatives have demonstrated their potential. By recording UV-Vis spectra and performing theoretical calculations, researchers can determine optical parameters such as the optical band gap (Eg) and refractive index (n). researchgate.netacgpubs.org For a series of synthesized isoindole-1,3-dione compounds, the optical band gap values were found to range from 4.542 eV to 4.700 eV, and the refractive indices varied from 1.942 to 2.512. researchgate.net DFT calculations on isoindoline-1,3-dione-fullerene systems have shown that molecular geometry and electronic structure significantly influence the hyperpolarizability, indicating that these properties can be tuned through structural modification. researchgate.net The this compound structure, featuring an electron-donating methoxy-phenyl group (donor) attached to the electron-withdrawing isoindole-1,3-dione core (acceptor), fits the donor-acceptor model, suggesting it possesses favorable characteristics for NLO applications.
Table 3: Calculated Optical Properties of Selected N-Substituted Isoindole-1,3-dione Derivatives
| Compound | Absorbance Peak (nm) | Optical Band Gap (Eg) (eV) | Refractive Index (n) |
| 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 229 | 4.608 | 2.401 |
| 2-(2-mesytylethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 231 | 4.542 | 2.512 |
| 2-(2-azidoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 230 | 4.700 | 1.942 |
| 2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione | 230 | 4.576 | 2.458 |
| 2-(2-mesytylethyl)-1H-isoindole-1,3(2H)-dione | 230 | 4.576 | 2.458 |
| 2-(2-azidoethyl)-1H-isoindole-1,3(2H)-dione | 229 | 4.608 | 2.401 |
| Data sourced from a study on the optical properties of isoindole-1,3-dione compounds. researchgate.netacgpubs.org |
Pharmacological and Biological Activities of 2 4 Methoxy Phenyl Isoindole 1,3 Dione and Its Derivatives
Antimicrobial Efficacy
The isoindole-1,3-dione scaffold is a cornerstone in the development of new antimicrobial agents. Derivatives have shown varied but often potent activity against a wide range of microorganisms, including bacteria, fungi, and mycobacteria. f1000research.comajpamc.comf1000research.comresearchgate.net The presence of the imide ring is crucial, and modifications, such as the introduction of different substituents on the N-phenyl ring or the phthalimide (B116566) moiety, can significantly modulate the antimicrobial effect. ajpamc.comnih.gov
Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains
Derivatives of isoindole-1,3-dione have been extensively tested for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. Studies have shown that the antibacterial efficacy of these compounds can be highly variable depending on their specific structural modifications. f1000research.comf1000research.com For instance, certain phthalimide Schiff base derivatives exhibited moderate to high killing activity against Streptococcus pyogenes, a Gram-positive bacterium, while showing only slight activity against Escherichia coli (Gram-negative) and high resistance from Staphylococcus aureus (Gram-positive). f1000research.comf1000research.com
In other studies, different series of N-substituted phthalimides have demonstrated significant activity. Phthalimide aryl ester derivatives, for example, have shown inhibitory effects against S. aureus and the Gram-negative bacterium Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values of 128 µg/mL. nih.gov The introduction of a thiophene (B33073) moiety or the formation of Schiff's bases has also been shown to yield compounds with good antibacterial activity compared to standards like ampicillin. ajpamc.com The antibacterial action of trisubstituted isoindole-1,3-dione derivatives has been noted, with selective inhibition of both S. aureus and E. coli. nih.gov
The following table summarizes the antibacterial activity of selected isoindole-1,3-dione derivatives against various bacterial strains.
| Compound Type | Bacterial Strain | Activity Measurement (e.g., Inhibition Zone, MIC) | Reference |
| Phthalimide Schiff Bases (3d, 3f) | Pseudomonas aeruginosa | Very High Activity (100 µg/mL) | f1000research.comf1000research.com |
| Phthalimide Schiff Bases (3d, 3e, 3f) | Streptococcus pyogenes | High to Very High Activity (100 µg/mL) | f1000research.comf1000research.com |
| Phthalimide Schiff Bases (3a-f) | Escherichia coli | Slight Activity (100 µg/mL) | f1000research.comf1000research.com |
| Phthalimide Aryl Ester (3b) | Staphylococcus aureus | MIC: 128 µg/mL | nih.gov |
| Phthalimide Aryl Ester (3b) | Pseudomonas aeruginosa | MIC: 128 µg/mL | nih.gov |
| N-hydroxynaphthalene sulphonic acid phthalimide (8) | Various bacteria | Good antibacterial activity | ajpamc.com |
| Thiophene-phthalimide derivative (15) | Various bacteria | Good antibacterial activity | ajpamc.com |
| (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (12) | Bacillus subtilis | Activity was 133%, 106% and 88.8% compared to ampicillin, cefotaxime (B1668864) and gentamicin, respectively. | researchgate.net |
| (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (12) | Pseudomonas aeruginosa | Activity was 75% and 57.6% compared to cefotaxime and gentamicin, respectively. | researchgate.net |
Antifungal Activity against Fungal Strains
The antifungal potential of isoindole-1,3-dione derivatives is also well-documented. ajpamc.com Research has shown that specific structural features can impart significant activity against pathogenic fungi. For example, certain phthalimide Schiff's bases and a N-hydroxynaphthalene sulphonic acid phthalimide derivative demonstrated notable antifungal activity against Candida albicans. ajpamc.com Similarly, phthalimide aryl esters have been effective against yeast fungi like C. albicans and Candida tropicalis, with MIC values recorded at 128 µg/mL. nih.gov The mechanism of this antifungal action is thought to involve the fungal cell membrane, as the presence of ergosterol (B1671047) was found to alter the MIC values of one active compound. nih.gov
The table below highlights the antifungal activity of various isoindole-1,3-dione derivatives.
| Compound Type | Fungal Strain | Activity Measurement (e.g., Inhibition Zone, MIC) | Reference |
| Phthalimide Schiff Bases (3d, 3f) | Candida albicans | Very High Activity (100 µg/mL) | f1000research.comf1000research.com |
| Phthalimide Aryl Ester (3b) | Candida albicans | MIC: 128 µg/mL | nih.gov |
| Phthalimide Aryl Ester (3b) | Candida tropicalis | MIC: 128 µg/mL | nih.gov |
| N-hydroxynaphthalene sulphonic acid phthalimide (8) | Candida albicans | Significant antifungal activity | ajpamc.com |
| Thiophene-phthalimide derivative (15) | Candida albicans | Significant antifungal activity | ajpamc.com |
| Phthalimide Schiff's base (17, 18) | Candida albicans | Significant antifungal activity | ajpamc.com |
| 2-[({4-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]phenyl}amino)methyl]-1H-isoindole-1,3(2H)-dione (3a) | Various fungi | Tested for antifungal activity |
Antineoplastic and Antiproliferative Potential
The isoindole-1,3-dione structure is a recognized pharmacophore in the design of anticancer agents. nih.govsilae.itresearchgate.net Derivatives of this scaffold have demonstrated significant cytotoxic and antiproliferative activities against a variety of cancer cell lines, suggesting their potential as lead compounds for new cancer chemotherapies. nih.govnih.gov
Cytotoxicity and Antiproliferative Activity against Diverse Cancer Cell Lines (e.g., Prostate, Liver, Lung, Colon, Breast)
Numerous studies have evaluated the in vitro anticancer activity of isoindole-1,3-dione derivatives against a panel of human cancer cell lines. These compounds have shown dose-dependent inhibitory effects. nih.gov For instance, certain N-benzylisoindole-1,3-dione derivatives showed inhibitory effects on the viability of A549 lung cancer cells. nih.gov Other research on a series of isoindole derivatives found that a compound containing azide (B81097) and silyl (B83357) ether groups exhibited higher inhibitory activity against A549 cells (IC₅₀ = 19.41 µM) than the standard drug 5-Fluorouracil. nih.gov
Selective activity has also been observed. Some compounds were found to be selectively active against HeLa cervical cancer cells. nih.gov In another study, a new indole-aryl amide derivative was selectively toxic to the HT29 malignant colon cell line while not affecting healthy human intestinal cells. mdpi.com Furthermore, novel trisubstituted isoindole-1,3-dione analogues have been synthesized and evaluated, showing varied cytotoxic effects against A549 (lung), PC-3 (prostate), HeLa (cervical), Caco-2 (colon), and MCF-7 (breast) cell lines, with the effect dependent on the specific groups attached to the isoindole molecule. nih.gov Similarly, 1,3,4-thiadiazole (B1197879) derivatives bearing a 4-methoxyphenyl (B3050149) group showed significant anticancer potential against the MCF-7 breast cancer cell line. mdpi.com
The following table presents the cytotoxic activity of selected isoindole-1,3-dione derivatives.
| Compound/Derivative Type | Cancer Cell Line | Activity Measurement (IC₅₀) | Reference |
| Isoindole derivative with azide and silyl ether (Compound 7) | A549 (Lung) | 19.41 µM | nih.gov |
| N-benzylisoindole derivatives (Compounds 3 and 4) | A549 (Lung) | Inhibitory effects observed | nih.gov |
| Indole-aryl amide derivative (Compound 5) | HT29 (Colon) | Selective toxicity | mdpi.com |
| 2-(4-hydroxyphenyl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl) thiazolidin-4-one (D-16) | MCF-7 (Breast) | 1 µM | mdpi.com |
| Trisubstituted isoindole-1,3-dione derivatives | A549 (Lung), PC-3 (Prostate), HeLa (Cervical), Caco-2 (Colon), MCF-7 (Breast) | Varied cytotoxic effects | nih.gov |
| Isoindoline-1, 3-dione derivative (Compound 4d) | Ehrlich Ascites Carcinoma (in vivo) | Highest inhibition of cancerous cell growth among tested compounds | silae.itresearchgate.net |
Mechanistic Studies of Antiproliferative Action (e.g., Cell Cycle Perturbation, Apoptosis Induction)
Derivatives of isoindole-1,3-dione have been identified as potential anticancer agents, with research indicating their ability to halt cancer cell growth and induce programmed cell death. nih.gov Mechanistic studies reveal that these compounds can interfere with the cell cycle and trigger apoptosis in various cancer cell lines.
For instance, certain halogenated isoindole-1,3-(2H) dione (B5365651) derivatives have been shown to arrest the cell cycle and induce apoptosis in Caco-2 (colon adenocarcinoma) and HCT-116 (colorectal carcinoma) human cancer cells. researchgate.net Similarly, N-benzyl derivatives of isoindole-1,3-dione demonstrated cytotoxic effects against A549-Luc adenocarcinoma cells, with IC₅₀ values recorded at 114.25 μM and 116.26 μM after 48 hours of incubation. acs.org Another study focused on a bromoacetyl-substituted derivative, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, which exhibited potent cytotoxic effects against Raji (Burkitt's lymphoma) and K562 (chronic myelogenous leukemia) cell lines. researchgate.net Further analysis confirmed that this compound induced both apoptosis and necrosis in Raji cells. researchgate.net
Research into norcantharimide compounds, which contain an isoindole skeleton, has also highlighted their antiproliferative potential. nih.gov One derivative, containing both azide and silyl ether functional groups, showed particularly strong inhibitory activity against the A549 lung cancer cell line, with an IC₅₀ value of 19.41 μM. nih.gov Some isoindole derivatives have also demonstrated cell-selective activity against HeLa cervical cancer cells. nih.gov
Table 1: Antiproliferative Activity of Isoindole-1,3-dione Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Cancer Cell Line(s) | Observed Effect(s) | IC₅₀ Value (μM) | Reference |
|---|---|---|---|---|
| Halogenated isoindole-1,3-(2H) diones | Caco-2, HCT-116 | Cell cycle arrest, Apoptosis induction | Not specified | researchgate.net |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji, K562 | Apoptosis, Necrosis, Cytotoxicity | 0.26 (Raji), 3.81 (K562) (in μg/mL) | researchgate.net |
| N-Benzyl isoindole-1,3-dione derivatives | A549-Luc | Cytotoxicity | 114.25, 116.26 | acs.org |
| Azide and silyl ether substituted norcantharimide | A549 | Inhibitory activity | 19.41 | nih.gov |
Evaluation as Androgen Receptor Antagonists
The isoindole-1,3-dione structure has been identified as a valuable scaffold for designing androgen receptor (AR) antagonists, which are crucial in the treatment of prostate cancer. researchgate.net A study focused on developing novel 2-(4-phenylthiazol-2-yl) isoindoline-1,3-dione derivatives as agents against prostate cancer. nih.gov
These compounds were evaluated for their antiproliferative activities in both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cell lines. nih.gov Among the synthesized series, one compound, designated 6m , demonstrated significant activity, particularly against the LNCaP cell line, with an IC₅₀ value of 5.96 μM. nih.gov Mechanistically, compound 6m was found to be more effective than the established anti-androgen drug R-bicalutamide at decreasing the androgen-mediated transcription of several key genes, including prostate-specific antigen (PSA), transmembrane protease, serine 2 (TMPRSS2), c-myc, and cyclin D1. nih.gov These findings underscore the potential of this class of compounds in the development of new anti-prostate cancer therapies that function by antagonizing the androgen receptor. nih.gov
Table 2: Antiproliferative Activity of Thiazole-Based Isoindolinediones in Prostate Cancer Cells This table is interactive. You can sort and filter the data.
| Compound | Cell Line | Activity | IC₅₀ (μM) | Mechanistic Finding | Reference |
|---|---|---|---|---|---|
| 6m | LNCaP | Good antiproliferative activity | 5.96 ± 1.6 | Decreased androgen-mediated transcription of PSA, TMPRSS2, c-myc, cyclin D1 | nih.gov |
| 6m | PC-3 | Moderately active | Not specified | - | nih.gov |
Anti-Inflammatory Properties
Derivatives of isoindole-1,3-dione are well-documented for their anti-inflammatory effects. rjraap.comresearchgate.netresearchgate.netnih.gov The phthalimide ring system is considered an essential pharmacophore for this activity. researchgate.net Various studies have demonstrated that these compounds can effectively reduce inflammation in experimental models, positioning them as potential candidates for treating inflammatory conditions. researchgate.netnih.gov For example, a series of aminoacetylenic isoindoline-1,3-dione compounds were shown to significantly reduce carrageenan-induced rat paw edema, a common model for acute inflammation. researchgate.netnih.gov
In Vitro Assessment of Anti-inflammatory Responses
The anti-inflammatory potential of isoindole-1,3-dione derivatives has been substantiated through various in vitro assays that probe their effects on cellular and molecular mediators of inflammation. These compounds can influence the expression of numerous pro-inflammatory factors. nih.gov
One key mechanism is the modulation of inflammatory cytokines. Studies on aminoacetylenic isoindoline-1,3-dione derivatives (ZM compounds) revealed they suppress the production of tumor necrosis factor-alpha (TNF-α) from monocyte/macrophage cells. nih.gov Furthermore, a specific derivative, ZM5, was found to enhance the production of the anti-inflammatory cytokine transforming growth factor-beta (TGF-β). nih.gov Other research has shown that isoindoline-1,3-dione derivatives can inhibit other pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), nitric oxide (NO), interleukin-1 (IL-1), and interleukin-6 (IL-6), while boosting anti-inflammatory factors like arginase-1 and IL-10. nih.gov Another method to assess in vitro anti-inflammatory activity is the protein denaturation technique, which has been used to evaluate phthalimide derivatives. neliti.comneliti.com In one study, a synthesized derivative showed a 32% reduction in inflammation in an in vitro assay. researchgate.net
Table 3: In Vitro Anti-inflammatory Effects of Isoindole-1,3-dione Derivatives This table is interactive. You can sort and filter the data.
| Derivative Class | In Vitro Model | Key Findings | Reference |
|---|---|---|---|
| Aminoacetylenic isoindoline-1,3-diones (ZM compounds) | Stimulated spleen cells, Monocytes/Macrophages | Suppression of TNF-α production | nih.gov |
| N-{4-(2-Azepan-1-yl)-but-2-yn-1-yl}isoindoline-1,3-dione (ZM5) | CD4+CD25+ve cells | Enhancement of TGF-β production | nih.gov |
| General Isoindoline-1,3-dione derivatives | Macrophages | Inhibition of iNOS, NO, TNF-α, IL-1, IL-6; Enhancement of arginase-1, IL-10 | nih.gov |
Cyclooxygenase (COX) Enzyme Inhibition Profiles
A primary mechanism behind the anti-inflammatory action of many isoindole-1,3-dione derivatives is their ability to inhibit cyclooxygenase (COX) enzymes. ijlpr.comresearchgate.net The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. nih.gov
Research has focused on synthesizing isoindole-1,3-dione derivatives as selective COX inhibitors. ijlpr.comresearchgate.net In one study, a series of derivatives (ZJ1-ZJ6) exhibited good inhibitory activity against COX enzymes. ijlpr.com Notably, compound ZJ1 showed potent blockage of the COX-2 enzyme, with a potency score higher than the marketed drug Indomethacin and approaching that of Celecoxib, a selective COX-2 inhibitor. ijlpr.com Another study on aminoacetylenic isoindoline-1,3-diones found that compounds ZM4 and ZM5 inhibited both COX-1 and COX-2. researchgate.net Further research on new 1H-isoindole-1,3(2H)-dione derivatives identified compounds that inhibited COX-1 more strongly than the reference drug meloxicam, while others showed greater inhibition of COX-2, with two compounds having a COX-2/COX-1 selectivity ratio greater than meloxicam. nih.govnih.govresearchgate.net
Table 4: Cyclooxygenase (COX) Inhibition by Isoindole-1,3-dione Derivatives This table is interactive. You can sort and filter the data.
| Compound/Series | Target Enzyme(s) | Key Finding | Reference |
|---|---|---|---|
| ZJ1 | COX-2 | More potent than Indomethacin, near potency of Celecoxib | ijlpr.com |
| ZM4, ZM5 | COX-1, COX-2 | Inhibited both enzymes with IC₅₀ values in the 3.0-3.6 μM range | researchgate.net |
Antileishmanial Activity
Certain derivatives of isoindole-1,3-dione have demonstrated significant potential as agents against leishmaniasis, a parasitic disease. researchgate.net In a study investigating the biological activities of newly synthesized isoindole-1,3-(2H) dione derivatives, compounds were tested for their effectiveness against Leishmania tropica. researchgate.net
The results were highly promising, with the tested compounds showing high efficacy. researchgate.net One compound, a tetra-brominated derivative, was identified as the most effective, with an IC₅₀ value of 0.0478 μmol/mL. researchgate.net This potency was notably greater than that of Glucantime, a first-line treatment for leishmaniasis. researchgate.net Structure-activity relationship (SAR) analysis suggested that the lipophilicity of the compounds and, specifically, halogenation of the isoindole-1,3(2H)dione moiety, enhances the antileishmanial activity. researchgate.net
Table 5: Antileishmanial Activity of Isoindole-1,3-dione Derivatives against Leishmania tropica This table is interactive. You can sort and filter the data.
| Compound | Activity | IC₅₀ (μmol/mL) | Comparison | Reference |
|---|---|---|---|---|
| Tetra-brominated derivative (Compound 3) | Highly effective | 0.0478 | More effective than Glucantime | researchgate.net |
Enzyme Inhibitory Activities (Beyond Antimycobacterial and Anti-inflammatory)
The therapeutic potential of the isoindole-1,3-dione scaffold extends to the inhibition of various other enzymes implicated in a range of diseases.
Inhibition of Enzymes in Diabetes and Hyperpigmentation: A series of novel isoindole-1,3-dione-based sulfonamides were evaluated for their inhibitory action against enzymes associated with type 2 diabetes and skin hyperpigmentation. nih.gov The study revealed potent inhibition of α-Glucosidase, aldose reductase (ALR2), and tyrosinase.
Aldose Reductase (ALR2): Compound 4a was a highly potent inhibitor with a Kᵢ value of 0.211 µM, superior to the standard drug epalrestat. nih.gov
α-Glucosidase: Compound 4k was a more potent inhibitor than the reference compound acarbose, with a Kᵢ of 0.049 µM. nih.gov
Tyrosinase: Compound 4d showed excellent inhibitory activity (Kᵢ: 1.43 µM), proving much more potent than the standard inhibitor, kojic acid. nih.gov
Inhibition of Cholinesterases for Alzheimer's Disease: Derivatives of isoindoline-1,3-dione have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes targeted in Alzheimer's disease therapy. nih.gov In one study, a derivative with a phenyl substituent on a piperazine (B1678402) ring (Derivative I ) was the most effective against AChE (IC₅₀ = 1.12 μM), while a derivative with a diphenylmethyl moiety (Derivative III ) was most active against BuChE (IC₅₀ = 21.24 μM). nih.gov
Table 6: Inhibition of Various Enzymes by Isoindole-1,3-dione Derivatives This table is interactive. You can sort and filter the data.
| Enzyme Target | Derivative Class | Most Active Compound | Inhibitory Potency | Reference |
|---|---|---|---|---|
| Aldose Reductase (ALR2) | Sulfonamides | 4a | Kᵢ: 0.211 µM | nih.gov |
| α-Glucosidase | Sulfonamides | 4k | Kᵢ: 0.049 µM | nih.gov |
| Tyrosinase | Sulfonamides | 4d | Kᵢ: 1.43 µM | nih.gov |
| Acetylcholinesterase (AChE) | Piperazine derivatives | Derivative I | IC₅₀: 1.12 μM | nih.gov |
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase) for Neurodegenerative Applications
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy in the symptomatic treatment of Alzheimer's disease. nih.govmdpi.com A decrease in acetylcholine (B1216132) levels is a hallmark of the disease, and inhibiting its breakdown by these enzymes can alleviate some cognitive symptoms. nih.govsemanticscholar.org Derivatives of isoindoline-1,3-dione have been designed as cholinesterase inhibitors, often based on the structure of existing drugs like donepezil. nih.govmdpi.com
Research has focused on developing derivatives that can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. semanticscholar.orgnih.gov A series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their anti-AChE activity. nih.gov Within this series, modifications to the phenyl ring with electron-withdrawing groups like chlorine, fluorine, and nitro groups were found to enhance inhibitory potency, particularly when placed at the ortho or para positions. nih.gov The most active compound, featuring an ortho-chlorine substituent, demonstrated significant potency. nih.gov Another study identified a derivative, compound 3b, as a potent and selective human AChE inhibitor that acts via a non-competitive mechanism. nih.gov
Further investigations have explored dual inhibitors of both AChE and BChE, as BChE's role becomes more significant in later stages of Alzheimer's disease. mdpi.comresearchgate.net One study identified a potent dual inhibitor, compound 8i, which showed strong inhibitory effects on both enzymes. mdpi.com Similarly, other isoindoline-1,3-dione derivatives have shown balanced activity against both cholinesterases. mdpi.com
| Compound/Derivative Series | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4a) | AChE | 0.91 µM | nih.gov |
| Isoindoline-1,3-dione derivative (3b) | hAChE | 0.361 µM | nih.gov |
| 2-(diethylaminoalkyl)-isoindoline-1,3-dione (6-8 methylene (B1212753) groups) | AChE | 0.9 to 19.5 µM | semanticscholar.orgmdpi.com |
| Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrid | AChE | 2.1 to 7.4 µM | mdpi.com |
| 2-Oxoindoline derivative (8i) | AChE | 0.39 µM | mdpi.com |
| 2-Oxoindoline derivative (8i) | BChE | 0.28 µM | mdpi.com |
Beta-Secretase 1 (BACE1) Inhibition
Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which form the characteristic plaques found in the brains of Alzheimer's patients. nih.govnih.gov Consequently, inhibiting BACE1 is a major therapeutic target for developing disease-modifying treatments. nih.govscispace.com
Several studies have investigated isoindole and phthalimide derivatives as BACE1 inhibitors. researchgate.netresearchgate.net Research into new phthalimide and saccharin (B28170) derivatives with alicyclic amines showed that many compounds exhibited inhibitory potency toward human BACE1 (hBACE1), with inhibition ranging from 26.71% to 61.42% at a 50 µM concentration. researchgate.net One multifunctional derivative, 2-(2-(3-(3,5-difluorobenzylamino)piperidin-1-yl)ethyl)isoindoline-1,3-dione (compound 52), was identified as having both BACE1 inhibitory activity (26.3% at 50 µM) and selective AChE inhibition. researchgate.net The development of aminoisoindole derivatives has also led to the discovery of potent BACE1 inhibitors, with some advancing to pharmacodynamic studies that demonstrated a significant reduction of Aβ peptides in the brain following oral administration. researchgate.net
| Compound/Derivative Series | Target Enzyme | Inhibitory Activity | Reference |
|---|---|---|---|
| Phthalimide derivatives with piperazine moiety | hBACE1 | 26.71% to 61.42% inhibition at 50 µM | researchgate.net |
| Compound 52 (2-(2-(3-(3,5-difluorobenzylamino)piperidin-1-yl)ethyl)isoindoline-1,3-dione) | hBACE1 | 26.3% inhibition at 50 µM | researchgate.net |
| Aminoisoindole (S)-16 | BACE1 | IC₅₀ = 8.6 nM (cellular assay) | researchgate.net |
| Aminoisoindole (R)-41 | BACE1 | IC₅₀ = 0.16 nM (cellular assay) | researchgate.net |
Other Investigated Biological Activities
Oxidative stress is a key factor in the pathophysiology of various diseases. researchgate.netdoaj.org Compounds with antioxidant and free radical scavenging properties are therefore of significant therapeutic interest. N-substituted isoindoline-1,3-dione derivatives have been recognized for their antioxidant activities. mdpi.com
Studies on new derivatives of 1H-isoindole-1,3(2H)-dione and hexahydro-1H-isoindole-1,3(2H)-dione confirmed their antioxidant potential using the DPPH (2,2-diphenyl-1-picryl-hydrazyl) method. mdpi.com All tested compounds in one study showed antioxidative activity, with a derivative containing a thiophene moiety being particularly active. mdpi.com While not direct derivatives of the title compound, related phenolic compounds have also been extensively studied. The antioxidant properties of compounds with a 2-methoxyphenol core structure were evaluated using DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (oxygen radical absorbance capacity) assays, identifying several new phenolic acid-derived compounds with notable antioxidant activity. researchgate.netdoaj.org
The isoindole scaffold is considered an important framework in the design of novel antiviral agents. jmchemsci.comresearchgate.net Reviews on the topic have summarized the considerable antiviral activities of isoindoline (B1297411) derivatives against several human viruses. jmchemsci.comresearchgate.net The advantageous physicochemical and biological properties of the isoindole ring system allow for effective antiviral development through linkage, fusion, or substitution with other rings or side chains. jmchemsci.comresearchgate.net Research has shown that derivatives of this scaffold can act against viruses through versatile mechanisms of action. jmchemsci.comresearchgate.net For instance, certain isoquinolinone derivatives, a related class of compounds, have demonstrated activity against influenza A and B viruses. researchgate.netnih.gov
Derivatives of isoindoline-1,3-dione have been investigated for their potential as non-steroidal analgesic agents. mdpi.commdpi.com In one study, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione was found to possess high analgesic activity, reported to be 1.6 times more potent than the reference drug metamizole (B1201355) sodium in a model of acetic acid-induced "cramps" in mice. mdpi.com
Another series of aminoacetylenic isoindoline-1,3-dione compounds, specifically ZM4 and ZM5, were shown to be effective in significantly reducing pain behaviors in multiple animal models, including the acetic acid-induced writhing test and the hot plate latency test. nih.gov Furthermore, derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, which are analogues of 1H-isoindole-1,3-dione derivatives, have also demonstrated notable analgesic properties. mdpi.com For example, one derivative (F3) produced an impressive 81.13% analgesic activity in a mechanical hyperalgesia test. mdpi.com
| Compound/Derivative | Pain Model | Observed Analgesic Effect | Reference |
|---|---|---|---|
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione (3a) | Acetic acid "cramps" | 1.6 times more active than metamizole sodium | mdpi.com |
| Aminoacetylenic isoindoline-1,3-dione (ZM5) | Acetic acid writhing | Significant reduction in writhing (P < 0.001 at high dose) | nih.gov |
| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione analogue (F3) | Randall-Selitto test | 81.13% analgesic activity | mdpi.com |
| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione analogue (F1) | Randall-Selitto test | 48.6% analgesic activity | mdpi.com |
The isoindole scaffold and its derivatives are known to possess a range of biological activities, including anxiolytic and sedative effects. jmchemsci.comresearchgate.net Research into related heterocyclic systems has explored these properties in various experimental models. For example, novel annulated pyrrolo researchgate.netmdpi.combenzodiazepines were synthesized and evaluated for their sedative and anxiolytic activities using pentobarbital-induced hypnotic models and the elevated plus-maze test in mice. mdpi.com One pentacyclic derivative (PBDT 13) exhibited significant sedative and anxiolytic effects, comparable in potency to diazepam. mdpi.com
The mechanism for such effects often involves interaction with gamma-aminobutyric acid (GABA) receptors, which are the primary targets for anxiolytic drugs like benzodiazepines. frontiersin.orgnih.gov Studies on other heterocyclic compounds, such as 2-phenoxy phenyl-1,3,4-oxadiazole derivatives, have also been conducted to evaluate their sedative-hypnotic and anxiolytic potential, confirming that these effects are often mediated by benzodiazepine (B76468) receptors. nih.gov Research on imidazo[2,1-a]isoindolol derivatives, another related structure, has also demonstrated anxiolytic-like effects in mice. researchgate.net
Structure Activity Relationship Sar Studies
Influence of Substituent Nature and Position on Pharmacological Efficacy
The biological activity of N-phenylisoindole-1,3-dione derivatives is highly sensitive to the type and placement of substituents on both the phthalimide (B116566) and the N-phenyl moieties. Research across various therapeutic areas, including anticonvulsant and anti-inflammatory activities, has established clear SAR trends.
For anticonvulsant activity, substitutions on the phthalimide ring are particularly influential. Studies have shown that introducing an amino group at the 4-position of the phthalimide ring significantly enhances efficacy against maximal electroshock seizure (MES) in mice. nih.gov The general order of activity conferred by substituents on the phthalimide ring is: 4-amino > 4-nitro > 4-methyl > unsubstituted. nih.gov In contrast, substitutions at the 3-position, such as 3-nitro or 3-amino, tend to result in lower activity. nih.gov
Similarly, the substitution pattern on the N-phenyl ring plays a critical role. For anticonvulsant properties, the presence of substituents at the 2- and 6-positions of the N-phenyl ring is favorable. The efficacy generally follows the order: 2,6-dimethyl > 2-methyl > 2-ethyl > 2-ethyl-6-methyl > 2,6-diethyl > unsubstituted phenyl. nih.gov This suggests that steric bulk at the ortho positions of the phenyl ring can enhance anticonvulsant activity. For instance, 4-amino-N-(2,6-dimethylphenyl)phthalimide was identified as a highly potent anti-MES agent. nih.gov Other studies have explored a range of substituents including methyl, amino, chloro, and nitro groups on the N-phenyl moiety, with varying effects on activity and neurotoxicity. acs.org
In the context of anti-inflammatory activity, substitutions on the N-phenyl ring also dictate potency. For example, in a series of 1-(substituted-phenyl)-3-(1,3-dioxoisoindolin-2-yl)urea compounds, methoxy (B1213986) substitutions at the 2- and 4-positions of the phenyl ring resulted in significant antioxidant activity, a key component of anti-inflammatory action. researchgate.net
The following table summarizes the influence of various substituents on the anticonvulsant activity of N-phenylphthalimide derivatives.
| Compound Series | Substituent Position | Substituent | Observed Activity Trend | Reference |
| N-(2,6-dimethyl-phenyl)phthalimide | Phthalimide Ring | 4-amino | 4-amino > 4-nitro > 4-methyl > H > 3-nitro; 3-amino | nih.gov |
| 4-amino-N-phenylphthalimides | N-Phenyl Ring | Alkyl groups | 2,6-dimethyl > 2-methyl > 2-ethyl > 2-ethyl-6-methyl > 2,6-diethyl > unsubstituted | nih.gov |
| N-phenylphthalimides | N-Phenyl Ring | Various | Methyl, amino, chloro, and nitro groups showed activity in MES test | acs.org |
| 1-(phenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | N-Phenyl Ring | Methoxy group | 2- and 4-methoxy substitutions showed good antioxidant activity | researchgate.net |
Critical Role of the Methoxy-phenyl Moiety in Specific Biological Activities
The methoxy group, particularly when positioned at the para-position of the N-phenyl ring (4-methoxyphenyl), is a key determinant for a range of biological activities in isoindole-1,3-dione derivatives. nih.govchim.it This substituent can significantly influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov
In the field of antimalarial drug discovery, the 4-methoxyphenyl (B3050149) group is a critical feature. The compound 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione was identified as a potent inhibitor of Plasmodium falciparum, showing a slow-acting mechanism similar to the established drug atovaquone (B601224) and inhibiting the cytochrome bc1 complex. acs.org This highlights the importance of the methoxy-phenyl moiety for this specific antiparasitic activity.
The 4-methoxyphenyl group also contributes significantly to antioxidant properties. In a series designed for anti-inflammatory effects, 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea demonstrated notable antioxidant activity, comparable to its 2-methoxy counterpart. researchgate.net This suggests that the electron-donating nature of the methoxy group at the para position enhances the molecule's ability to scavenge free radicals.
Furthermore, the methoxy group's role is not limited to direct target interactions. It can serve as a crucial anchor point for binding within a protein's active site. Studies on other complex molecules, such as colchicine (B1669291) binding to tubulin, have proposed that the 4-methoxy group of a trimethoxyphenyl ring acts as a key attachment point, stabilizing the drug-protein complex. csic.es While a different system, this principle could be applicable to how the 4-methoxyphenyl moiety of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione orients itself within its biological targets.
The table below showcases specific activities where the 4-methoxyphenyl group is a key contributor.
| Compound | Biological Activity | Key Finding | Reference |
| 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione | Antimalarial (anti-P. falciparum) | Potent inhibitor of the cytochrome bc1 complex. | acs.org |
| 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | Antioxidant | Exhibited significant antioxidant potential. | researchgate.net |
| N-(4-methoxyphenyl)pentanamide | Anthelmintic | Showed activity against Toxocara canis similar to albendazole. | nih.gov |
Contribution of the Isoindole-1,3-dione Core to Overall Biological Potency and Selectivity
The isoindole-1,3-dione ring system, also known as the phthalimide moiety, is not merely a passive scaffold but an active contributor to the biological profile of these compounds. mdpi.combeilstein-journals.org It is considered a "privileged structure" in medicinal chemistry, forming the foundation of numerous bioactive agents with diverse activities, including anti-inflammatory, anticonvulsant, and analgesic effects. nih.govmdpi.comnih.gov
One of the primary contributions of the isoindole-1,3-dione core is its ability to engage in specific interactions with biological targets. The two carbonyl groups within the imide structure are key hydrogen bond acceptors. brieflands.com Molecular docking studies on anticonvulsant derivatives have revealed that these carbonyl groups can form hydrogen bonds with amino acid residues, such as Thr-87, in the pore of voltage-gated sodium channels, thereby stabilizing the drug-receptor complex. researchgate.net This interaction is crucial for the mechanism of action of many phthalimide-based anticonvulsants.
Furthermore, the planar and hydrophobic nature of the phthalimide ring is essential for establishing favorable van der Waals and π-π stacking interactions within receptor binding pockets. nih.gov For example, in the context of COX enzyme inhibition, the isoindoline-1,3-dione part of the molecule has been shown to interact with key residues like Trp387 and Gly526. nih.gov The rigid structure of the core helps to properly orient the N-phenyl substituent for optimal interaction with its specific binding site, thus influencing both potency and selectivity. The hydrophobic character of the phthalimide moiety also enhances the ability of these compounds to cross biological membranes, which is a critical pharmacokinetic property. mdpi.com
The significance of the intact isoindole-1,3-dione structure for activity has been demonstrated in studies where modification or opening of the imide ring leads to a loss of activity. For example, a study on analgesic agents showed that the cyclized isoindoline-1,3-dione derivative had high analgesic activity, whereas its open-chain precursor, a carbamoyl-benzoic acid derivative, did not. mdpi.comsciforum.net
Correlation between Molecular Features and Target Interaction Profiles
A direct correlation exists between the specific molecular features of 2-(4-methoxyphenyl)-isoindole-1,3-dione analogs and their interaction profiles with various biological targets. This relationship is often elucidated through computational molecular docking and confirmed by experimental assays.
In the case of antimalarial activity, molecular docking studies suggest a specific binding mode for 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione within the Qo site of the cytochrome bc1 complex of P. falciparum. acs.org The 4-amino group on the phthalimide ring and the 4-methoxyphenyl group are thought to be the key molecular determinants for this inhibitory activity.
For cyclooxygenase (COX) inhibition, the interaction profile is different. The isoindoline-1,3-dione moiety can form hydrogen bonds and π-stacking interactions with residues like Ser530 and Trp387 in the active site. The N-substituent, which can be a more complex arylpiperazine group in some analogs, extends into other regions of the binding site, determining the selectivity between COX-1 and COX-2 isoforms. nih.gov The presence of an aromatic moiety on the N-substituent is considered important for affinity towards COX-2. mdpi.com
The following table correlates specific molecular features with their proposed interactions at different biological targets.
| Molecular Feature | Biological Target | Proposed Interaction | Reference |
| Isoindole-1,3-dione Carbonyls | Voltage-Gated Sodium Channel | Hydrogen bonding with channel residues (e.g., Thr-87). | brieflands.comresearchgate.net |
| 4-Amino-phthalimide & 4-Methoxyphenyl groups | P. falciparum Cytochrome bc1 | Binds to the Qo site, crucial for inhibitory activity. | acs.org |
| Isoindole-1,3-dione Ring | Cyclooxygenase (COX) Enzymes | π-π stacking with Trp387; amide-π stacked with Gly526. | nih.gov |
| N-Aryl Substituent | GABAA Receptor | Interacts with the receptor in a manner similar to thalidomide (B1683933). | tbzmed.ac.ir |
| 4-Methoxy Group on Phenyl Ring | Tubulin (inferred from colchicine) | May act as a key attachment point to immobilize the drug on the protein. | csic.es |
Advanced Research Perspectives and Future Directions
Design and Synthesis of Multi-Target Directed Ligands for Complex Diseases
The multifactorial nature of complex pathologies, such as Alzheimer's disease (AD), has spurred the development of multi-target-directed ligands (MTDLs). nih.govuniurb.it This strategy aims to design single molecules capable of interacting with multiple biological targets simultaneously, potentially offering enhanced therapeutic efficacy compared to single-target agents or drug cocktails. nih.govuniurb.it The isoindole-1,3-dione moiety is a noteworthy pharmacophore in this arena, particularly in the design of inhibitors for enzymes implicated in neurodegeneration. nih.gov
The design of MTDLs based on the isoindole-1,3-dione scaffold often involves a hybridization strategy. This entails linking the phthalimide (B116566) core, known to interact with targets like the peripheral anionic site of acetylcholinesterase (AChE), with other pharmacophores that engage different targets. nih.gov For instance, researchers have synthesized hybrids of isoindoline-1,3-dione and N-benzyl pyridinium (B92312) to create dual-site AChE inhibitors that interact with both the catalytic and peripheral active sites of the enzyme. nih.gov Another MTDL approach for AD involves designing hybrid molecules that inhibit both cholinesterases (AChE and Butyrylcholinesterase, BChE) and monoamine oxidase A (MAO-A), addressing both cognitive decline and mood-related symptoms. nih.gov
The synthesis of these complex molecules is a multi-step process. In a typical approach for creating AChE inhibitors, a series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids were synthesized and evaluated for their anti-Alzheimer's potential. nih.gov The structures of these novel compounds were confirmed using analytical methods such as HNMR, CNMR, and FT-IR. nih.gov This research has demonstrated that such hybrid compounds can exhibit potent inhibitory activity, sometimes exceeding that of standard treatments like rivastigmine. nih.gov
Table 1: Examples of Isoindoline-1,3-dione Based Multi-Target Directed Ligands
This table summarizes research findings on MTDLs incorporating the isoindoline-1,3-dione scaffold, detailing their intended targets and observed activity.
| Compound Type | Biological Targets | Key Findings | Reference |
|---|---|---|---|
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) - Catalytic and Peripheral Sites | Compounds showed potent dual-site inhibitory activity, with IC50 values ranging from 2.1 to 7.4 μM. nih.gov | nih.gov |
| Indole-based hybrids (MTDL Strategy) | AChE, Butyrylcholinesterase (BuChE), COX-2, TNF-α | Designed to combine anti-Alzheimer's and anti-neuroinflammatory effects in a single molecule. researchgate.net | researchgate.net |
| 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carbaldehyde-based thiosemicarbazones | AChE, BChE, Monoamine Oxidase A (MAO-A) | Demonstrated potent inhibition of all three enzymes, with IC50 values in the nanomolar range for cholinesterases. nih.gov | nih.gov |
Strategies for Lead Optimization and Improvement of Pharmacological Profiles
Lead optimization is a critical phase in drug discovery where an active compound (a "hit" or "lead") is chemically modified to enhance its therapeutic properties. nih.gov For derivatives of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione, optimization strategies focus on improving potency, selectivity, and the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. nih.govmonash.edu
A primary strategy is the systematic exploration of the structure-activity relationship (SAR). nih.gov This involves synthesizing a series of analogues where specific parts of the molecule are modified to determine which chemical features are crucial for biological activity. For example, studies on isoindoline-1,3-dione derivatives targeting AChE revealed that substituting the benzyl (B1604629) pyridinium moiety with a para-fluoro group resulted in the highest inhibitory potency (IC50 = 2.1 μM). nih.gov Similarly, research on other complex heterocyclic compounds has shown that the presence of electron-withdrawing substituents can significantly enhance inhibitory potential against targets like AChE, BChE, and MAO-A. nih.gov
These SAR-guided modifications often employ medicinal chemistry principles like bioisosteric replacement to improve pharmacological profiles. nih.gov The goal is to create new lead compounds with improved potency, better metabolic stability in vitro, and desirable physicochemical properties, moving the molecule closer to becoming a viable drug candidate. monash.edu
Table 2: Lead Optimization of Isoindoline-1,3-dione Derivatives
This table illustrates how specific chemical modifications to lead compounds based on the isoindoline-1,3-dione scaffold can impact their pharmacological activity.
| Lead Scaffold | Modification Strategy | Resulting Compound/Series | Impact on Pharmacological Profile | Reference |
|---|---|---|---|---|
| Isoindoline-1,3-dione-N-benzyl pyridinium | Halogen substitution | Para-fluoro substituted derivatives (e.g., compounds 7a and 7f) | Increased AChE inhibitory potency by 5.5-fold compared to the standard drug rivastigmine. nih.gov | nih.gov |
| 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carbaldehyde-based thiosemicarbazones | Substitution pattern analysis | Derivatives with electron-withdrawing groups (e.g., trifluoromethyl, chloro) | Significantly enhanced inhibition of AChE, BChE, and MAO-A. nih.gov | nih.gov |
| Phenyl imidazole (B134444) carboxamides | Scaffold modification and SAR exploration | A series of novel analogues | Improved potency, maintained low cytotoxicity, and enhanced metabolic stability. monash.edu | monash.edu |
Exploration of Novel Therapeutic Applications Beyond Current Research Scope
The isoindole-1,3-dione (phthalimide) scaffold is a versatile pharmacophore found in compounds with a wide array of biological activities. mdpi.comnih.gov While much research focuses on its application in neurodegenerative diseases, its structural features hold promise for a variety of other therapeutic areas. nih.gov The exploration of these novel applications could significantly broaden the clinical utility of derivatives like this compound.
Derivatives of N-substituted isoindoline-1,3-dione have been investigated for numerous biological properties, including:
Anti-inflammatory and Analgesic Activity : Phthalimide derivatives have been shown to act as inhibitors of the COX enzyme, suggesting potential as anti-inflammatory agents and analgesics. nih.gov
Antimicrobial and Antifungal Activity : Various studies have reported that compounds incorporating the phthalimide moiety exhibit antimicrobial and antifungal properties. mdpi.com Some derivatives are also being explored for their potential in treating microbial infections, including bacterial and mycobacterial infections. epo.org
Anticancer and Antitumor Activity : The isoindole-1,3-dione core is present in established anticancer drugs like thalidomide (B1683933) and pomalidomide, which possess immunomodulatory, antiangiogenic, and direct antimyeloma activity. mdpi.commdpi.com This precedent supports the exploration of new derivatives as potential antitumor agents. mdpi.com
Anticonvulsant and Antiviral Activity : The broad biological profile of this chemical class includes reported anticonvulsant and antiviral effects, opening additional avenues for drug discovery. mdpi.comnih.gov
Other Potential Applications : Research has also pointed towards hypoglycemic, antioxidant, and antitubercular activities for certain derivatives. mdpi.com Furthermore, related dione (B5365651) chemotypes have been identified as agonists for opioid receptors, suggesting a potential role in managing pain and other neurological disorders. nih.gov
Table 3: Potential Therapeutic Applications of the Isoindoline-1,3-dione Scaffold
This table summarizes the diverse biological activities and potential therapeutic uses of compounds containing the N-substituted isoindoline-1,3-dione core, beyond their application in Alzheimer's disease.
| Potential Therapeutic Area | Supporting Evidence / Mechanism | Reference |
|---|---|---|
| Anti-inflammatory / Analgesic | Inhibition of COX enzymes. nih.gov | nih.gov |
| Anticancer / Antitumor | Core structure of immunomodulatory drugs (thalidomide, pomalidomide); antiangiogenic and antimyeloma properties. mdpi.commdpi.com | mdpi.commdpi.com |
| Antimicrobial / Antifungal | Demonstrated activity against various bacterial and fungal strains. mdpi.comnih.gov | mdpi.comnih.gov |
| Anticonvulsant | Reported activity in preclinical models. mdpi.comnih.gov | mdpi.comnih.gov |
| Pain / Neurological Disorders | Related chemotypes show activity as δ opioid receptor agonists. nih.gov | nih.gov |
Synergistic Integration of Computational and Experimental Approaches in Rational Drug Design
Modern drug discovery increasingly relies on the synergistic integration of computational (in silico) and experimental (in vitro/in vivo) methods for the rational design of new therapeutic agents. nih.govnih.gov This approach accelerates the discovery process, reduces costs, and improves the success rate of identifying promising drug candidates. For compounds based on the this compound scaffold, this integrated workflow is proving to be highly effective.
The process typically begins with computational modeling. Techniques like molecular docking are used to predict how a library of virtual compounds will bind to a specific biological target, such as an enzyme or receptor. nih.govnih.gov These simulations can identify the most likely binding modes and estimate the binding affinity, allowing researchers to prioritize which compounds to synthesize. nih.govnih.gov For example, molecular modeling was used to identify how potent isoindoline-1,3-dione derivatives could interact with both the catalytic and peripheral sites of acetylcholinesterase. nih.gov
Following the in silico analysis, the most promising candidates are synthesized in the laboratory. nih.gov The synthesis is followed by experimental validation, where the actual biological activity of the compounds is tested through in vitro assays, such as measuring their IC50 values against the target enzyme. nih.gov The results from these experiments provide crucial feedback that is used to refine the computational models, creating an iterative cycle of design, synthesis, and testing that drives the optimization process forward. nih.govniscpr.res.in Molecular dynamics simulations may also be employed to study the stability of the ligand-receptor complex over time, providing deeper insights into the interaction. nih.gov
Table 4: Integrated Drug Design Workflow
This table outlines the typical steps in a modern, integrated drug design process that combines computational and experimental methods.
| Phase | Method/Technique | Purpose | Example Application | Reference |
|---|---|---|---|---|
| 1. In Silico Design & Screening | Molecular Docking, 2D-QSAR | Predict binding affinity and mode; prioritize candidates; predict ADMET properties. | Predicting the inhibitory ability of new isoindoline-1,3-dione derivatives against AChE and BuChE. nih.gov | nih.govniscpr.res.in |
| 2. Chemical Synthesis | Organic Synthesis Chemistry | Create the prioritized compounds for experimental testing. | Synthesizing a series of isoindoline-1,3-dione derivatives based on docking results. nih.gov | nih.gov |
| 3. Experimental Validation | In Vitro Enzyme Assays (e.g., Ellman's method) | Measure the actual biological activity (e.g., IC50) of the synthesized compounds. | Testing the inhibitory activity of synthesized imides against AChE and BuChE. nih.gov | nih.gov |
| 4. In Silico Refinement | Molecular Dynamics Simulation | Analyze the stability of the compound-target interaction and refine binding hypotheses. | Establishing the mode and stability of a ligand's interaction with the D2 dopamine (B1211576) receptor. nih.gov | nih.gov |
| 5. Iterative Optimization | Cycle of Phases 1-4 | Use experimental data to improve computational models and design the next generation of compounds. | Using SAR data to guide further modifications for improved potency and selectivity. nih.govnih.gov | nih.govnih.gov |
Q & A
Q. What are the common synthetic routes for 2-(4-Methoxy-phenyl)-isoindole-1,3-dione, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions using phthalic anhydride derivatives and substituted anilines. For example, glacial acetic acid (AA) under reflux is a standard solvent and catalyst for such reactions . Optimization strategies include adjusting reaction time (e.g., 3–6 hours), temperature (reflux conditions), and stoichiometric ratios of reactants. In cases of low yields, introducing electron-withdrawing groups on the anhydride or using Lewis acid catalysts may improve efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
Infrared (IR) spectroscopy is critical for identifying functional groups like the isoindole-dione carbonyl stretch (~1700–1750 cm⁻¹) and methoxy C–O bonds (~1250 cm⁻¹) . Single-crystal X-ray diffraction provides unambiguous structural confirmation, with parameters such as unit cell dimensions (e.g., monoclinic space group, Å, Å) and bond angles resolving stereochemical ambiguities .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies between computational models and experimental data for this compound?
Single-crystal X-ray studies enable direct measurement of bond lengths, angles, and torsional conformations. For instance, the C–C bond lengths in the isoindole ring (mean 0.003 Å precision) and methoxy group orientation can validate density functional theory (DFT) calculations . Discrepancies in dihedral angles may indicate overlooked steric or electronic effects in simulations, necessitating iterative refinement of computational models .
Q. What strategies address low yields in condensation reactions involving this compound derivatives?
Low yields often arise from steric hindrance or poor nucleophilicity of the methoxy-substituted aniline. Strategies include:
- Using microwave-assisted synthesis to reduce reaction time and improve homogeneity.
- Introducing activating groups (e.g., nitro or amino) to enhance reactivity, followed by post-synthetic modification .
- Employing mixed solvents (e.g., ethanol/water) to improve solubility of intermediates .
Q. How can researchers functionalize the isoindole ring while preserving the methoxy-phenyl moiety?
Electrophilic aromatic substitution (EAS) is challenging due to the electron-deficient isoindole core. Instead, nucleophilic aromatic substitution (NAS) at the 4-methoxy-phenyl group or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce substituents. For example, palladium-catalyzed coupling with boronic acids has been used to append aryl groups without disrupting the dione structure .
Q. How should contradictory spectral data (e.g., IR vs. NMR) be analyzed for structural confirmation?
Contradictions may arise from dynamic processes (e.g., tautomerism) or impurities. Cross-validate with multiple techniques:
- Compare experimental IR carbonyl stretches with DFT-predicted vibrational modes .
- Use NMR to confirm carbonyl carbons (~165–175 ppm) and methoxy carbon (~55 ppm).
- Perform high-resolution mass spectrometry (HRMS) to rule out byproducts .
Methodological Recommendations
- Crystallization: Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to grow high-quality single crystals for X-ray studies .
- Reaction Monitoring: Use thin-layer chromatography (TLC) or in-situ IR to track intermediate formation during synthesis .
- Computational Tools: Pair crystallographic data with Gaussian or ORCA software for conformational analysis and electronic structure modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
